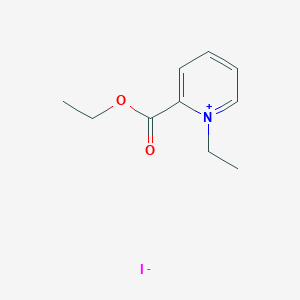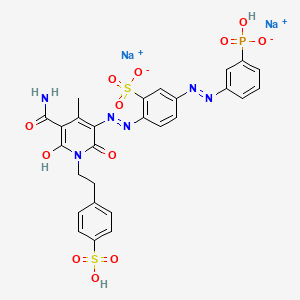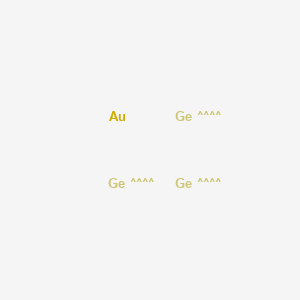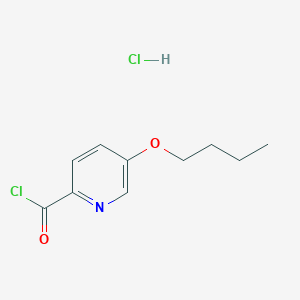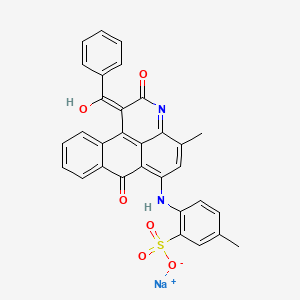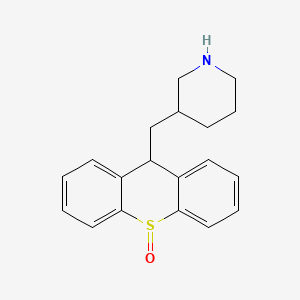
Urea, N-cyclopentyl-N'-(3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- is a compound that features a urea backbone with a cyclopentyl group and a 3,4,5-trimethoxyphenyl group attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- typically involves the reaction of cyclopentylamine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)-: Unique due to the presence of both cyclopentyl and trimethoxyphenyl groups.
Urea, N-cyclopentyl-N’-(3,4-dimethoxyphenyl)-: Lacks one methoxy group, which may affect its biological activity.
Urea, N-cyclopentyl-N’-(3,5-dimethoxyphenyl)-: Different substitution pattern on the phenyl ring, leading to different properties.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to different biological activities and applications.
特性
CAS番号 |
68060-78-6 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC名 |
1-cyclopentyl-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-8-11(9-13(20-2)14(12)21-3)17-15(18)16-10-6-4-5-7-10/h8-10H,4-7H2,1-3H3,(H2,16,17,18) |
InChIキー |
HCDZCIGHGCRMNC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


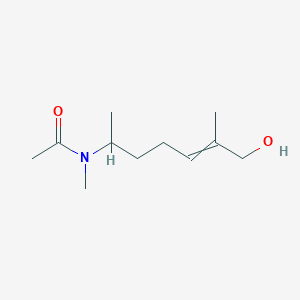
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
